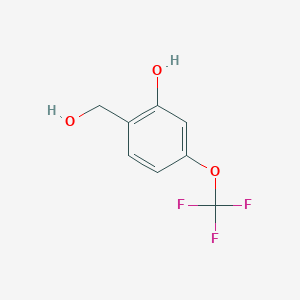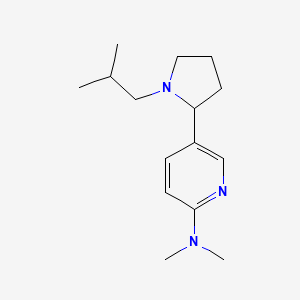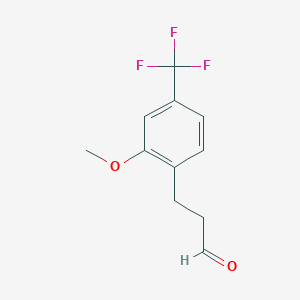
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal can be achieved through several methods. One common approach involves the reaction of 3-(Trifluoromethyl)benzenepropanol with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) in dichloromethane. The reaction mixture is cooled in a water/ice bath and stirred for 30 minutes, allowing the temperature to rise to 20°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propanal: Similar structure but lacks the methoxy group.
3-(2-(Trifluoromethyl)phenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Similar functional groups but different overall structure
Uniqueness
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal is unique due to the combination of the methoxy and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-[2-methoxy-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H11F3O2/c1-16-10-7-9(11(12,13)14)5-4-8(10)3-2-6-15/h4-7H,2-3H2,1H3 |
InChI Key |
BFTKLTASHLQYNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
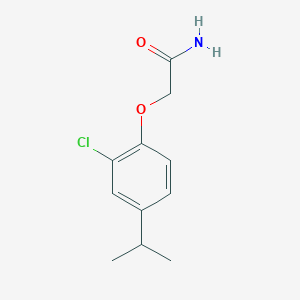
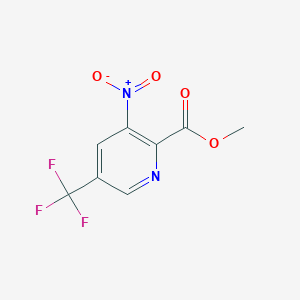

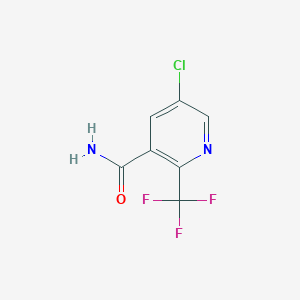

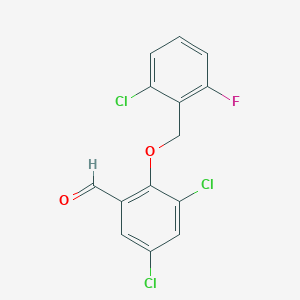
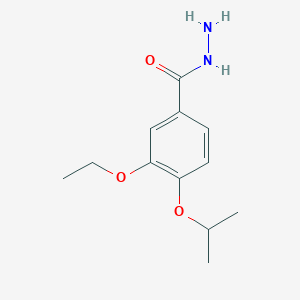
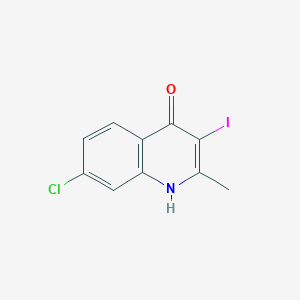

![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
